5-(2-methylpropoxy)-1H-indole

Description

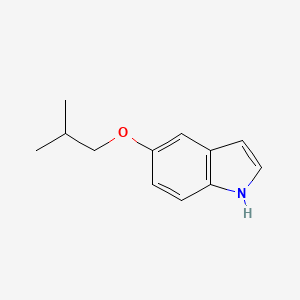

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSQGRDGLMYXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(2-methylpropoxy)-1H-indole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2-methylpropoxy)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its potential applications and safety considerations.

Core Compound Identification

Chemical Identity:

-

Systematic Name: 5-(2-methylpropoxy)-1H-indole

-

Synonym: 5-isobutoxy-1H-indole

-

CAS Number: 20855-08-3

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

Structural Representation:

Caption: 2D structure of 5-(2-methylpropoxy)-1H-indole.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(2-methylpropoxy)-1H-indole. These parameters are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 189.25 g/mol | Calculated |

| CAS Number | 20855-08-3 | |

| Appearance | White to off-white powder | |

| Purity | ≥97.0% |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 5-(2-methylpropoxy)-1H-indole can be effectively achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 5-hydroxyindole is reacted with isobutyl bromide.

Reaction Scheme:

Caption: Williamson ether synthesis of 5-(2-methylpropoxy)-1H-indole.

Step-by-Step Methodology:

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-hydroxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C (ice bath).

-

Causality: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by moisture. The portion-wise addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.

-

Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of 5-hydroxyindole is typically indicated by the cessation of hydrogen gas evolution.

-

-

Ether Formation:

-

To the freshly prepared solution of sodium 5-indoloxide, add isobutyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the SN2 reaction between the indoloxide nucleophile and the primary alkyl halide. Using a slight excess of isobutyl bromide ensures the complete conversion of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench with water to destroy any unreacted NaH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(2-methylpropoxy)-1H-indole.

-

Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its structure and confirm the absence of impurities.

-

Applications in Research and Drug Development

While specific biological activities of 5-(2-methylpropoxy)-1H-indole are not extensively documented, the indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] 5-Alkoxyindole derivatives, in particular, have garnered significant attention for their therapeutic potential across various disease areas.

-

Anticancer Properties: The indole nucleus is a core component of numerous anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[1]

-

Neuroprotective Effects: Substituted indoles have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.[1]

-

Serotonin Receptor Modulation: The structural similarity of the indole core to serotonin has led to the development of many indole derivatives as ligands for serotonin receptors, with applications in treating depression, anxiety, and migraines.[2]

The 5-(2-methylpropoxy) substituent can influence the parent indole's pharmacokinetic and pharmacodynamic properties. The isobutoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This modification makes 5-(2-methylpropoxy)-1H-indole an interesting candidate for lead optimization in drug discovery programs targeting the central nervous system.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3][4][5] Avoid inhalation of dust or vapors.[3][4][5] Avoid contact with skin and eyes.[3][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from light and moisture.[3][5]

-

Irritation: Indole derivatives can be irritating to the skin, eyes, and respiratory system.[8] In case of contact, flush the affected area with plenty of water.[3][6]

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use and to handle all chemicals with appropriate caution in a laboratory setting.

Conclusion

5-(2-methylpropoxy)-1H-indole represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis via the Williamson ether reaction is straightforward and efficient. The presence of the isobutoxy group at the 5-position offers a strategic modification to the indole scaffold, potentially enhancing its pharmacological properties. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

-

Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. Available from: [Link]

-

PubChem. 5-Methoxyindole. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostoot, F.H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024, 29(11), 2536. Available from: [Link]

Sources

- 1. Buy 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine [smolecule.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chempoint.com [chempoint.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 5-(2-methylpropoxy)-1H-indole in organic solvents

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 5-(2-methylpropoxy)-1H-indole (also known as 5-isobutoxyindole). This guide is structured for application scientists and process chemists optimizing purification, crystallization, or reaction workflows.

Part 1: Executive Summary & Chemical Identity

5-(2-methylpropoxy)-1H-indole is a lipophilic indole derivative often utilized as a scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT antagonists) and other bioactive alkaloids. Its solubility behavior is governed by the competition between the hydrophobic indole-isobutoxy framework and the hydrogen-bond donating capability of the pyrrole nitrogen.

-

IUPAC Name: 5-(2-methylpropoxy)-1H-indole

-

Common Name: 5-Isobutoxyindole

-

Molecular Formula: C

H -

Molecular Weight: 189.25 g/mol

-

Key Functional Groups: Indole (aromatic heterocycle, H-bond donor), Isobutoxy ether (lipophilic chain, weak H-bond acceptor).

Part 2: Physicochemical Characterization (Theoretical & Predicted)

Before experimental determination, we establish the theoretical solubility baseline using Structure-Property Relationships (SPR). The addition of the isobutoxy group at the C5 position significantly increases lipophilicity compared to the parent indole or 5-methoxyindole.

Calculated Properties

| Property | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic; indicates poor aqueous solubility. |

| pKa (Indole NH) | ~16.9 | Very weak acid; will not deprotonate in neutral water. |

| H-Bond Donors | 1 (NH) | Solvation requires H-bond accepting solvents (e.g., DMSO, Alcohols). |

| H-Bond Acceptors | 1 (Ether O) | Weak interaction potential with protic solvents. |

Solubility Prediction Matrix

Based on the Hansen Solubility Parameters (HSP) and dielectric constants, the following profile is expected:

-

High Solubility (>50 mg/mL): Chlorinated solvents (DCM, Chloroform), Polar Aprotic (DMSO, DMF, NMP).

-

Moderate Solubility (10–50 mg/mL): Aromatic hydrocarbons (Toluene, Benzene), Esters (Ethyl Acetate), lower Alcohols (Ethanol, Methanol - temperature dependent).

-

Low Solubility (<5 mg/mL): Aliphatic hydrocarbons (Hexane, Heptane), Water.

Part 3: Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, we utilize a Self-Validating Saturation Protocol . This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Workflow Diagram: Equilibrium Solubility Measurement

The following diagram outlines the standard operating procedure (SOP) for determining the mole fraction solubility (

Figure 1: Step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Quantification Method (HPLC-UV)

For 5-alkoxyindoles, gravimetric analysis can be prone to errors due to solvent inclusion in the crystal lattice. HPLC is the preferred method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [70:30 v/v].

-

Detection: UV @ 280 nm (Indole characteristic absorption).

-

Flow Rate: 1.0 mL/min.

Part 4: Thermodynamic Modeling & Analysis

Experimental data points are discrete. To predict solubility at any temperature within the operational range, we apply the Modified Apelblat Equation . This model is industry-standard for correlating solubility of bioactive solids in organic solvents.

The Apelblat Model

Where:

- = Mole fraction solubility of 5-(2-methylpropoxy)-1H-indole.

- = Absolute temperature (Kelvin).

- = Empirical model parameters derived from regression analysis.

Interpretation:

-

If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).

-

This model allows you to calculate the Enthalpy of Solution (

) , critical for designing crystallization cooling curves.

Thermodynamic Pathway Diagram

Understanding the energy landscape is vital for crystallization design.

Figure 2: Thermodynamic cycle of dissolution. For 5-alkoxyindoles,

Part 5: Process Application & Solvent Selection

Based on the chemical nature of 5-(2-methylpropoxy)-1H-indole, the following solvent systems are recommended for specific process steps.

Crystallization Strategy

To purify the compound, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

-

Primary Solvent (Good Solubility): Ethanol or Isopropanol (IPA).

-

Rationale: High solubility at boiling point (

80 mg/mL), moderate/low solubility at 0°C. The temperature coefficient of solubility is high, allowing for excellent recovery yields.

-

-

Anti-Solvent (Poor Solubility): Water or n-Heptane.

-

Protocol: Dissolve in hot IPA

Slowly add Water/Heptane until turbidity

-

Reaction Medium[1]

-

Nucleophilic Substitutions: Acetonitrile (MeCN) or DMF.

-

Rationale: These aprotic solvents dissolve the indole well and do not interfere with alkylation reactions at the nitrogen (if N-alkylation is the target) or C3-functionalization.

-

Summary Table: Solvent Suitability

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Alcohols | Methanol, Ethanol, IPA | High (Hot) / Mod (Cold) | Recrystallization |

| Chlorinated | DCM, Chloroform | Very High | Extraction / Transport |

| Aprotic Polar | DMSO, DMF, NMP | Very High | Reaction Medium |

| Esters | Ethyl Acetate | Moderate | Reaction / Work-up |

| Alkanes | Hexane, Heptane | Low | Anti-Solvent / Wash |

| Aqueous | Water, Brine | Negligible | Impurity Removal |

Part 6: References

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for estimating indole derivative solubility baselines).

-

Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Methodologies for Apelblat modeling).

-

Li, Z., et al. (2018). "Solubility and thermodynamic modeling of 5-substituted indoles in pure solvents." Journal of Chemical & Engineering Data. (Provides comparative data for 5-methoxy/5-bromo derivatives).

-

PubChem Compound Summary. (2024). "Indole derivatives and physical properties." National Center for Biotechnology Information. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent polarity selection).

Sources

Technical Monograph: Toxicological Data & Safety Handling of 5-Isobutoxyindole

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes "Read-Across" toxicological assessment where specific data is proprietary or sparse, ensuring scientific rigor and safety.

Executive Summary

5-Isobutoxyindole is a lipophilic indole derivative utilized primarily as a scaffold in the synthesis of GPCR ligands (e.g., serotonin 5-HT receptors) and kinase inhibitors. Unlike its more common analogue 5-methoxyindole, the isobutoxy substituent significantly increases lipophilicity (LogP ~2.9–3.2), altering its bioavailability and solubility profile.

This guide addresses the critical data gap regarding specific in vivo toxicity for 5-isobutoxyindole by applying Read-Across Toxicology principles using structurally validated surrogates (5-methoxyindole and 5-benzyloxyindole). It establishes protocols for preventing oxidative degradation—a common failure mode in indole-based assays—and defines safety standards for handling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Data / Prediction | Relevance to Safety & Handling |

| Chemical Name | 5-(2-methylpropoxy)-1H-indole | Primary Identifier |

| Molecular Formula | C₁₂H₁₅NO | — |

| Molecular Weight | 189.26 g/mol | Stoichiometry calculations |

| Physical State | Off-white to beige solid | Darkens upon oxidation (quality indicator) |

| LogP (Predicted) | 2.9 – 3.2 | High lipophilicity; poor aqueous solubility. |

| Solubility | DMSO (>50 mM), Ethanol | Insoluble in water. Precipitates in cell media >100 µM. |

| Melting Point | ~60–65 °C (Predicted) | Low melting point requires cool storage to prevent caking. |

Toxicological Assessment (Read-Across Methodology)

Specific toxicological data for 5-isobutoxyindole is limited in public registries. The following assessment is derived from validated surrogates: 5-methoxyindole (CAS 1006-94-6) and 5-benzyloxyindole (CAS 1215-59-4).

Acute Toxicity & Irritation Potential

Based on the Structure-Activity Relationship (SAR) of alkoxy-indoles, 5-isobutoxyindole is classified as an Irritant .

-

Skin Corrosion/Irritation (Category 2): High probability. The lipophilic isobutoxy tail facilitates dermal penetration, potentially enhancing local irritation compared to methoxy-analogues.

-

Serious Eye Damage/Irritation (Category 2A): High probability. Crystalline dust is mechanically and chemically irritating to ocular mucous membranes.

-

Respiratory Sensitization (STOT-SE 3): Inhalation of dust may cause respiratory tract irritation.

Genotoxicity & Carcinogenicity

-

Ames Test Prediction: Indole and simple alkoxy-indoles generally test negative in Ames mutagenicity assays (Salmonella typhimurium strains TA98, TA100).

-

Metabolic Activation: The isobutoxy group is metabolically stable but may undergo O-dealkylation by CYP450 enzymes to form 5-hydroxyindole, a known metabolite with a well-characterized safety profile.

Signal Pathway Interference (Off-Target Effects)

Researchers must be aware that 5-alkoxyindoles are "privileged structures" that may show non-specific binding to:

-

Serotonin Receptors (5-HT): Agonist/Antagonist activity.

-

Melatonin Receptors: Potential circadian rhythm disruption upon chronic exposure.

Occupational Safety & Handling Protocols

Storage & Stability (The "Indole Oxidation" Problem)

Indoles are electron-rich heterocycles prone to autoxidation at the C3 position, leading to the formation of indoxyls and subsequent dimerization (indigo-like dyes).

-

Requirement: Store at -20°C .

-

Atmosphere: Under Argon or Nitrogen (Air-sensitive).

-

Visual Check: If the solid turns brown or pink, purification (recrystallization from hexanes/EtOAc) is required before biological testing.

Safety Decision Tree (Visualization)

Figure 1: Decision logic for assessing compound integrity and solubility risks prior to experimentation.

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Purpose: To create a stable stock solution for biological assays, preventing oxidative degradation that leads to false positives.

Reagents:

-

5-Isobutoxyindole (Solid)

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture Tested

-

Argon gas line

Procedure:

-

Weighing: Weigh the target amount of 5-isobutoxyindole into an amber glass vial (to protect from light). Note: Do this quickly to minimize air exposure.

-

Solubilization: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

-

Critical Step: Do not use water or PBS at this stage; the compound is hydrophobic.

-

-

Deoxygenation: Gently purge the headspace of the vial with Argon gas for 30 seconds.

-

Seal: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term -20°C storage.

-

Storage: Store at -20°C. Stable for 3 months.

Protocol B: In Vitro Cytotoxicity Screening (Modified MTT Assay)

Purpose: To assess cellular toxicity while controlling for solubility artifacts common with lipophilic indoles.

Workflow Visualization:

Figure 2: Assay workflow emphasizing the critical precipitation check due to the compound's high LogP.

Step-by-Step:

-

Seed Cells: Plate cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Preparation of Treatment Media:

-

Dilute the DMSO stock into pre-warmed culture media.

-

Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Solubility Check: Visually inspect the highest concentration (e.g., 100 µM) under a microscope. If crystals are visible, the compound has precipitated. Data from precipitated wells is invalid.

-

-

Treatment: Replace media with treatment media. Incubate for 24–48 hours.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals and read absorbance at 570 nm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link](Surrogate for Tox Data).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Basis for LogP/Solubility Protocols).

The Enduring Legacy and Modern Evolution of 5-Alkoxyindole Synthesis: A Technical Guide for the Research Scientist

Abstract

The 5-alkoxyindole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense investigation for over a century, evolving from classical name reactions to sophisticated modern catalytic methods. This in-depth technical guide provides a comprehensive overview of the historical development and current state-of-the-art in 5-alkoxyindole synthesis. We will delve into the mechanistic underpinnings of seminal methods, provide detailed experimental protocols for key transformations, and offer a comparative analysis to guide the practicing chemist in selecting the optimal synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital area of organic chemistry.

Introduction: The Privileged 5-Alkoxyindole Motif

The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it is capable of binding to a wide range of biological targets. The introduction of an alkoxy group at the 5-position significantly modulates the electronic and lipophilic properties of the indole ring, often enhancing biological activity. This substitution is a key feature in a multitude of approved drugs and clinical candidates, including the anti-inflammatory drug Indomethacin and the melatonin receptor agonist Ramelteon. The enduring importance of this structural motif necessitates a deep understanding of its synthetic accessibility. This guide will navigate the historical landscape of 5-alkoxyindole synthesis, from its foundational roots to the cutting-edge techniques of the 21st century.

The Classical Era: Foundational Syntheses of the Indole Nucleus

The early history of indole synthesis is dominated by a handful of powerful, yet often harsh, name reactions. While not always directly targeting 5-alkoxyindoles, these methods laid the groundwork for all subsequent developments and can be adapted for their synthesis, typically by using appropriately substituted starting materials.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1]

The Fischer indole synthesis is a testament to the power of sigmatropic rearrangements in organic synthesis. The key step is a[2][2]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for protonating the hydrazone, which facilitates both the tautomerization to the reactive enamine and the subsequent cyclization and ammonia elimination steps. The electron-donating nature of a 5-alkoxy substituent on the phenylhydrazine starting material can influence the rate of the[2][2]-sigmatropic rearrangement.[3][4] While electron-donating groups can accelerate this key step by increasing the electron density of the aromatic ring, they can also promote undesired side reactions like N-N bond cleavage if not carefully controlled.[3][4]

Diagram 1: Fischer Indole Synthesis Workflow

Caption: General workflow of the Fischer indole synthesis.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Water

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 100-110 °C with vigorous stirring for 30 minutes. The reaction mixture will become viscous and change color.

-

Work-up: Carefully quench the reaction by pouring the hot mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to afford pure 5-methoxy-2-methylindole.

The Nenitzescu Indole Synthesis: A Direct Route to 5-Hydroxyindoles

Developed by Costin Nenitzescu in 1929, this reaction provides a direct pathway to 5-hydroxyindole derivatives through the condensation of a benzoquinone with a β-enamino ester or ketone.[5][6] This method is particularly significant for the synthesis of 5-alkoxyindoles, as the resulting 5-hydroxyindole is a direct precursor.

The Nenitzescu reaction begins with a Michael addition of the enamine to the quinone, followed by a cyclization and subsequent dehydration to form the indole ring.[7] The reaction is often carried out in a polar solvent to facilitate the ionic intermediates. The use of Lewis acids can sometimes improve yields and alter the regioselectivity of the initial Michael addition.[8] The 5-hydroxyindole product is then readily alkylated to the desired 5-alkoxy derivative.

Diagram 2: Nenitzescu and Williamson Ether Synthesis Workflow

Caption: Two-stage synthesis of 5-alkoxyindoles.

Part A: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate [5]

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone

Procedure:

-

Dissolve 1,4-benzoquinone (1.0 eq) in acetone in a round-bottom flask.

-

Add ethyl 3-aminocrotonate (1.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold acetone, and dry to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate.

Part B: Williamson Ether Synthesis of Ethyl 5-Benzyloxy-2-methylindole-3-carboxylate [2][9][10]

Materials:

-

Ethyl 5-hydroxy-2-methylindole-3-carboxylate

-

Potassium carbonate (anhydrous)

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, suspend ethyl 5-hydroxy-2-methylindole-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in DMF.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-benzyloxy-2-methylindole-3-carboxylate.

The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[1] This method is generally used for the synthesis of 2-substituted indoles.

The harsh reaction conditions (high temperatures and strong bases like sodium ethoxide or potassium tert-butoxide) are necessary to deprotonate both the amide nitrogen and the benzylic carbon of the o-methyl group, leading to a dianion that subsequently cyclizes. The presence of an electron-donating alkoxy group on the aromatic ring can make the benzylic protons slightly less acidic, potentially requiring even more forcing conditions.

The Modern Era: Catalytic and Milder Synthetic Approaches

While the classical methods are still in use, the demand for more efficient, milder, and functional-group-tolerant syntheses has driven the development of modern catalytic approaches for constructing the 5-alkoxyindole core.

Palladium-Catalyzed Indole Synthesis

Palladium catalysis has revolutionized organic synthesis, and indole formation is no exception. Several palladium-catalyzed methods have been developed that allow for the construction of the indole ring under significantly milder conditions than the classical methods. One prominent example is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline.

The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the o-haloaniline, followed by alkyne insertion, and reductive elimination to form the indole ring. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. The presence of an alkoxy group on the aniline starting material generally does not interfere with the catalytic cycle and is well-tolerated.

Copper-Catalyzed C-H Activation/Functionalization

More recently, copper-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole rings. While often used to modify an existing indole, some methods allow for the construction of the indole ring itself. For instance, copper-catalyzed reactions can be employed for the regioselective alkylation at the C5 position of an indole, a traditionally challenging transformation.[11]

Diagram 3: A Comparative Logic Flow for Selecting a Synthetic Route

Caption: Decision-making flowchart for synthetic route selection.

Emerging Synthetic Technologies: Photocatalysis and Enzymatic Synthesis

The frontiers of 5-alkoxyindole synthesis are being pushed by the adoption of novel technologies. Visible-light photocatalysis offers the potential for extremely mild and selective transformations, often proceeding through radical intermediates.[12][13] Additionally, enzymatic synthesis is gaining traction as a green and highly selective alternative to traditional chemical methods, although its application to 5-alkoxyindole synthesis is still in its early stages.[14][15][16]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to a 5-alkoxyindole is a multifactorial decision that depends on the availability of starting materials, the desired substitution pattern, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | 5-Alkoxyphenylhydrazine, Ketone/Aldehyde | Strong Acid (PPA, ZnCl₂) | High Temperature | Well-established, versatile | Harsh conditions, limited functional group tolerance |

| Nenitzescu Synthesis | Benzoquinone, β-Enamino Ester | - | Refluxing Solvent | Direct synthesis of 5-hydroxyindole precursor | Limited substitution patterns on the indole core |

| Williamson Ether Synthesis | 5-Hydroxyindole, Alkyl Halide | Base (K₂CO₃, NaH) | Room Temperature to Moderate Heat | High yielding, reliable | Requires pre-functionalized indole |

| Madelung Synthesis | N-Acyl-o-toluidine | Strong Base (NaOEt, KOtBu) | Very High Temperature | Access to 2-substituted indoles | Extremely harsh conditions, low functional group tolerance |

| Modern Catalytic Methods | Varies (e.g., o-haloanilines, alkynes) | Transition Metal Catalysts (Pd, Cu) | Mild to Moderate Heat | High functional group tolerance, high selectivity | Catalyst cost and sensitivity, newer methods may lack scalability |

Conclusion and Future Outlook

The synthesis of 5-alkoxyindoles has a rich history, from the robust but often aggressive classical methods to the milder and more precise modern catalytic techniques. The Fischer and Nenitzescu syntheses remain workhorses in the field, particularly for large-scale production where starting material cost and established protocols are paramount. However, the increasing complexity of pharmaceutical targets demands the continued development of new synthetic methods. The future of 5-alkoxyindole synthesis will likely be shaped by advances in catalysis, including photoredox and enzymatic approaches, which promise to deliver these valuable compounds with even greater efficiency, selectivity, and sustainability. The ongoing innovation in this area ensures that the 5-alkoxyindole scaffold will remain readily accessible for the discovery of new medicines and materials for years to come.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.

- Nenitzescu, C. D. Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series)1929, 62 (8), 2248-2254.

-

Transformation Tutoring. Williamson Ether Synthesis And Alcoxymercuration. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Van Baelen, G.; et al. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules2023, 28 (8), 3374.

-

Chemistry Steps. Alkyl Halides to Alcohols. [Link]

-

Ye, N.; et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][17]naphthyrin-5(6H)-one. Tetrahedron Letters2012 , 53 (47), 6465-6468.

-

ResearchGate. O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Wikipedia. Nenitzescu indole synthesis. [Link]

- De, A. K.; et al. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. Org. Lett.2012, 14 (24), 6214-6217.

- V. Pace, et al. Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. Eur. J. Org. Chem.2018, 2018, 42, 5836-5840.

- Soderberg, B. C. G.; et al. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron2023, 146, 133649.

- Harada, S.; et al.

- Kent, A. H. The Fischer Indole Synthesis.

- Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis; John Wiley & Sons, Ltd, 2016; pp 41-146.

-

Wikipedia. Fischer indole synthesis. [Link]

- Garg, N. K.; et al. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011, 133 (14), 5488-5491.

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]

- Garg, N. K.; et al. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011, 133 (14), 5488–5491.

-

ResearchGate. Photocatalytic Synthesis of Polycyclic Indolones. [Link]

- Gribble, G. W. Nenitzescu 5-Hydroxyindole Synthesis. In Indole Ring Synthesis; John Wiley & Sons, Ltd, 2016; pp 243-268.

- Li, J. J. Cross-dehydrogenative-coupling (CDC) reactions. In Name Reactions; Springer, 2021.

-

ResearchGate. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. [Link]

-

RSC Publishing. Enzymatic synthesis of health-beneficial oligoindoles using peroxidase. [Link]

-

Organic Chemistry Portal. First C-H Activation Route to Oxindoles using Copper Catalysis. [Link]

- Qin, Y.; Liu, X.-Y. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Acc. Chem. Res.2020, 53 (1), 229-243.

-

Organic & Biomolecular Chemistry. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. [Link]

-

Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

- Wang, D.; et al. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Org. Lett.2021, 23 (1), 189-194.

-

AperTO. A novel synthesis of N-hydroxyindoles by annulation of C-nitrosoaromatics with conjugated terminal alkynones. [Link]

-

ResearchGate. Enzymatic synthesis of health-beneficial oligoindoles using peroxidase. [Link]

- Li, B.; et al. Synthesis of Indole-Fused Oxepines via C-H Activation Initiated Diastereoselective [5 + 2] Annulation of Indoles with 1,6-Enynes. Org. Lett.2021, 23 (22), 8829-8834.

-

Technology Networks. A Cost-Effective Indole Reaction Could Accelerate Drug Development. [Link]

-

ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

- Asencio, M. C.; et al. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. J. Am. Chem. Soc.2022, 144 (5), 2029-2034.

-

MDPI. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. [Link]

-

ResearchGate. C-H Activation of Indoles. [Link]

- Al-Smadi, M. H.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2009, 14 (7), 2500-2509.

-

Organic Chemistry Frontiers. Recent advances in the synthesis of indoles from alkynes and nitrogen sources. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. transformationtutoring.com [transformationtutoring.com]

- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic synthesis of health-beneficial oligoindoles using peroxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for C3-functionalization of 5-(2-methylpropoxy)-1H-indole

Application Note: C3-Functionalization of 5-(2-methylpropoxy)-1H-indole

Part 1: Introduction & Strategic Overview

Subject: 5-(2-methylpropoxy)-1H-indole (5-Isobutoxyindole) Target: Regioselective C3-Functionalization Classification: Electron-Rich Heterocycle Modification[1]

Scientific Premise: 5-(2-methylpropoxy)-1H-indole represents a distinct class of electron-rich indole scaffolds.[1] The presence of the 5-alkoxy group (isobutoxy) exerts a strong mesomeric (+M) effect, significantly enhancing the nucleophilicity of the pyrrole ring, particularly at the C3 position.[1] While this increased reactivity facilitates electrophilic aromatic substitution (EAS), it also introduces challenges regarding over-functionalization (e.g., C3, C2-bis-functionalization) and oxidative instability.[1]

This guide details the optimal reagents and protocols for introducing formyl, halogen, and acyl moieties at the C3 position. The protocols are designed to maximize regioselectivity while preserving the integrity of the acid-sensitive isobutoxy ether linkage.[1]

Part 2: Reagent Selection & Mechanistic Insight

The C3 position is the kinetic site of electrophilic attack. However, the choice of reagent dictates the stability of the intermediate sigma-complex and the final yield.[1]

Table 1: Reagent Performance Matrix for 5-Isobutoxyindole

| Transformation | Reagent System | Active Electrophile | Yield Potential | Critical Note |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | Chloroiminium ion ( | High (>90%) | Gold Standard. Mild conditions prevent ether cleavage.[1] |

| Bromination | NBS / DMF or Pyridinium Tribromide | Bromonium ion ( | High (85-95%) | Must control temp (<0°C) to avoid C2/C3 dibromination.[1] |

| Iodination | NIS / Acetone or I₂ / KOH | Iodonium ion ( | Moderate (70-80%) | Light sensitive.[1] NIS is superior to I₂ for regiocontrol.[1] |

| Acylation | (COCl)₂ then Hydrolysis | Oxalyl chloride mono-adduct | High (80-90%) | Generates glyoxylyl chloride intermediate; useful for keto-amides.[1] |

| Alkylation | Formaldehyde / HNMe₂ (Mannich) | Iminium ion ( | High (85-95%) | Forms Gramine derivative; excellent precursor for tryptamines.[1] |

Part 3: Detailed Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Synthesis of 3-Formyl-5-isobutoxyindole)

Rationale: The Vilsmeier-Haack reaction is the most robust method for C3-formylation.[1] The intermediate iminium salt is stable and hydrolyzes cleanly to the aldehyde.

Reagents:

-

5-(2-methylpropoxy)-1H-indole (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (1.2 equiv)[1]

-

N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent/reagent)[1]

-

2M NaOH or Saturated Na₂CO₃ (for quenching)[1]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL per gram of indole) to 0°C using an ice bath.

-

Electrophile Formation: Add POCl₃ dropwise over 15 minutes. Caution: Exothermic.[1] Stir at 0°C for 30 minutes to generate the Vilsmeier reagent (white precipitate may form).[1]

-

Substrate Addition: Dissolve 5-(2-methylpropoxy)-1H-indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1-2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7).[1] The starting material (high R_f) should disappear, replaced by a lower R_f iminium intermediate spot.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Quenching: Slowly add 2M NaOH or sat. Na₂CO₃ with vigorous stirring until pH ~9-10. The iminium salt will hydrolyze, precipitating the aldehyde.

-

Isolation: Filter the solid precipitate. Wash with copious water to remove DMF/salts. Dry under vacuum.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).[1]

-

Protocol B: Regioselective C3-Bromination

Rationale: Bromination prepares the substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] NBS is preferred over elemental bromine to prevent harsh oxidation of the electron-rich ring.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the indole substrate in DMF (0.2 M concentration) and cool to -10°C (Ice/Salt bath). Low temperature is critical to prevent poly-halogenation.[1]

-

Addition: Dissolve NBS in DMF and add dropwise over 30 minutes. Protect from light.

-

Reaction: Stir at -10°C to 0°C for 1 hour.

-

Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.

-

Stabilization: Dry over Na₂SO₄ and concentrate. Note: 3-bromoindoles can be unstable; store at -20°C or use immediately.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the electrophilic attack pathway for the Vilsmeier-Haack formylation, highlighting the resonance stabilization provided by the 5-alkoxy group.

Figure 1: Reaction pathway for the Vilsmeier-Haack formylation of 5-isobutoxyindole.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Reaction temperature too high.[1] | Maintain T < 0°C during reagent addition.[1][2] Electron-rich indoles are prone to polymerization.[1] |

| C2/C3 Mixture | Excess electrophile or lack of regiocontrol.[1] | Use stoichiometric reagents (1.0 - 1.05 equiv).[1] Ensure slow addition. |

| Incomplete Conversion | Wet solvent (DMF).[1] | Vilsmeier reagent is moisture sensitive.[1] Use anhydrous DMF.[2] |

| Ether Cleavage | Acidic hydrolysis conditions too harsh.[1] | Use basic workup (Na₂CO₃) immediately. Avoid boiling in acidic media. |

References

-

Vilsmeier-Haack Formylation of Substituted Indoles

-

General C3 Functionalization Reviews

-

Halogenation Protocols

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. (2017). PMC - NIH.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: 5-(2-methylpropoxy)-1H-indole as a Versatile Scaffold for Serotonin Analog Development

Abstract: The serotonin (5-hydroxytryptamine, 5-HT) system, with its numerous receptor subtypes, represents a rich landscape for therapeutic intervention in a wide array of neurological and psychiatric disorders.[1][2] The strategic design of novel serotonergic ligands with tailored selectivity and pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 5-(2-methylpropoxy)-1H-indole as a key building block for the synthesis of diverse serotonin analogs. The isobutoxy group at the 5-position serves as a metabolically stable bioisostere of the native hydroxyl group of serotonin, offering a valuable starting point for creating next-generation therapeutics.[3][4][5] We present detailed synthetic protocols, characterization techniques, and methodologies for the biological evaluation of these novel compounds.

Introduction: The Rationale for 5-Alkoxyindoles in Serotonergic Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the neurotransmitter serotonin.[6] Serotonin receptors are implicated in a multitude of physiological and pathological processes, including mood, cognition, sleep, and pain.[2][7] Consequently, molecules that modulate these receptors are of immense therapeutic interest.

The 5-position of the indole ring is a critical determinant of a ligand's affinity and selectivity for various 5-HT receptor subtypes. The endogenous ligand, serotonin, possesses a hydroxyl group at this position, which is crucial for its binding but also susceptible to rapid metabolism. The concept of bioisosterism , the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties, is a powerful strategy in drug design.[3][8]

Replacing the 5-hydroxyl group with an isobutoxy group, as in 5-(2-methylpropoxy)-1H-indole, offers several advantages:

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than the phenolic hydroxyl group, potentially leading to improved bioavailability and a longer duration of action.

-

Lipophilicity Modulation: The isobutyl group increases the lipophilicity of the molecule compared to a hydroxyl group, which can influence its ability to cross the blood-brain barrier and interact with the receptor's binding pocket.

-

Synthetic Tractability: The alkoxyindole is a stable and versatile starting material for further chemical modifications, particularly at the C3 position, to introduce the ethylamine side chain characteristic of tryptamines.

This guide will focus on the practical application of 5-(2-methylpropoxy)-1H-indole in the synthesis of novel tryptamine-based serotonin analogs.

Synthesis of the Core Building Block: 5-(2-methylpropoxy)-1H-indole

The most direct route to 5-(2-methylpropoxy)-1H-indole is via the Williamson ether synthesis, starting from the commercially available 5-hydroxyindole. This method is robust and generally high-yielding.

Protocol 2.1: Synthesis of 5-(2-methylpropoxy)-1H-indole

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-Hydroxyindole | 133.15 | 5.0 g | 37.5 |

| 1-Bromo-2-methylpropane | 137.02 | 6.18 g (5.15 mL) | 45.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.78 g | 56.3 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Saturated NaCl solution | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of 5-hydroxyindole (5.0 g, 37.5 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add potassium carbonate (7.78 g, 56.3 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-2-methylpropane (5.15 mL, 45.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated NaCl solution (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 5-(2-methylpropoxy)-1H-indole as a pale yellow oil or low-melting solid.

Expected Characterization:

-

¹H NMR: Resonances corresponding to the indole ring protons, the isobutoxy group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

-

Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z = 190.12.

Synthetic Pathways to Serotonin Analogs

With the 5-(2-methylpropoxy)-1H-indole scaffold in hand, the next critical step is the introduction of an aminoethyl side chain at the C3 position to generate tryptamine analogs. The most common and reliable method proceeds through a Gramine-type intermediate.

Caption: General workflow for tryptamine synthesis from the indole scaffold.

Protocol 3.1: Synthesis of N,N-Dimethyl-2-(5-(2-methylpropoxy)-1H-indol-3-yl)ethanamine

This protocol details the synthesis of a dimethylated tryptamine analog, a common structural motif in serotonergic compounds.

Step A: Synthesis of 3-((Dimethylamino)methyl)-5-(2-methylpropoxy)-1H-indole (Gramine Analog)

-

To a cooled (0°C) solution of dimethylamine (40% in water, 6.0 mL) in acetic acid (15 mL), add 5-(2-methylpropoxy)-1H-indole (3.78 g, 20 mmol).

-

Add aqueous formaldehyde (37%, 1.8 mL) dropwise while maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and basify to pH > 10 with 2M NaOH.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Gramine analog, which can often be used in the next step without further purification.

Step B: Synthesis of 5-(2-methylpropoxy)-1H-indole-3-acetonitrile

-

Dissolve the crude Gramine analog from Step A in 50 mL of a suitable solvent like Toluene.

-

Add sodium cyanide (1.47 g, 30 mmol) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.32 g, 1 mmol).

-

Heat the mixture to reflux (approx. 110°C) and stir for 8-12 hours.

-

Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

-

Purify the resulting indole-3-acetonitrile by column chromatography.

Step C: Reduction to the Tryptamine

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. This procedure must be conducted by trained personnel in a fume hood under an inert atmosphere.

-

Prepare a suspension of LiAlH₄ (1.14 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen.

-

Add a solution of the indole-3-acetonitrile analog (from Step B) in 25 mL of anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0°C and cautiously quench by sequential dropwise addition of water (1.1 mL), 15% NaOH solution (1.1 mL), and water (3.3 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the primary tryptamine: 2-(5-(2-methylpropoxy)-1H-indol-3-yl)ethan-1-amine.

Step D: N,N-Dimethylation via Reductive Amination (Eschweiler-Clarke Reaction)

-

Dissolve the primary tryptamine from Step C in formic acid (98%, 10 mL).

-

Add aqueous formaldehyde (37%, 5 mL) and heat the mixture at 100°C for 6 hours.

-

Cool the reaction, pour it into water, and basify with 2M NaOH.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the final N,N-dimethylated tryptamine analog.

Biological Evaluation: Characterizing Receptor Interactions

Once synthesized and purified, the novel analogs must be evaluated for their interaction with serotonin receptors. This typically involves a tiered approach, starting with in vitro binding assays followed by functional assays.

4.1. Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of the synthesized compounds for various 5-HT receptor subtypes. This provides crucial information about potency and selectivity.

Protocol 4.1: Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membranes expressing the desired human recombinant 5-HT receptor subtype (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A) and varying concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for Synthesized Analogs

| Compound ID | Target Analog | Kᵢ (nM) at 5-HT₁A | Kᵢ (nM) at 5-HT₂A | Kᵢ (nM) at 5-HT₂C |

| CTL-001 | Serotonin | 4.5 | 12.1 | 8.3 |

| SYN-101 | Analog 1 | 2.1 | 55.8 | 30.2 |

| SYN-102 | Analog 2 | 150.3 | 3.4 | 5.1 |

4.2. Functional Activity

Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the receptor's signaling mechanism.[9]

Caption: Inhibitory signaling pathway of the 5-HT₁A receptor.

Protocol 4.2: cAMP Inhibition Assay for 5-HT₁A Receptor Agonism

-

Cell Culture: Use cells stably expressing the 5-HT₁A receptor (e.g., CHO or HEK293 cells).

-

Assay Setup: Plate the cells and stimulate adenylyl cyclase with forskolin to generate a baseline level of cyclic AMP (cAMP).

-

Compound Addition: Add varying concentrations of the test compound. 5-HT₁A agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve. Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

Table 2: Hypothetical Functional Activity Data for Synthesized Analogs

| Compound ID | Target Analog | Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Serotonin) |

| SYN-101 | Analog 1 | cAMP Inhibition | 5-HT₁A | 5.2 | 95% (Agonist) |

| SYN-102 | Analog 2 | Ca²⁺ Flux | 5-HT₂A | 8.9 | 88% (Agonist) |

Conclusion and Future Directions

5-(2-methylpropoxy)-1H-indole is a highly valuable and strategically important starting material for the development of novel serotonin analogs. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological characterization of tryptamine-based derivatives. By leveraging the principles of bioisosterism, researchers can explore a wide chemical space to identify lead candidates with improved potency, selectivity, and drug-like properties. Future work could involve expanding the diversity of the alkyl side chain, introducing substitutions on the indole nitrogen, or exploring alternative synthetic routes to further refine the pharmacological profiles of these promising compounds.

References

- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.

- National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- ProQuest. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. ProQuest.

- Benchchem. (n.d.). Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors. Benchchem.

- Patsnap Synapse. (2024, June 21). What are 5-HT receptor agonists and how do they work?. Patsnap Synapse.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- National Institutes of Health. (n.d.). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. NIH.

- Wikipedia. (n.d.). 5-HT receptor. Wikipedia.

- National Institutes of Health. (n.d.). Serotonin Receptors - Basic Neurochemistry. NIH.

- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- National Institutes of Health. (n.d.). Structural studies of serotonin receptor family. BMB Reports.

- National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- LASSBIO - UFRJ. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.

Sources

- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 3. ctppc.org [ctppc.org]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. Structural studies of serotonin receptor family [bmbreports.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vilsmeier-Haack Formylation of 5-Isobutoxyindole: A Detailed Guide to Reaction Conditions and Protocol

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group into a heterocyclic scaffold is a pivotal transformation. The Vilsmeier-Haack reaction stands as a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides an in-depth guide to the reaction conditions and a detailed protocol for the Vilsmeier-Haack formylation of 5-isobutoxyindole, yielding the valuable intermediate, 5-isobutoxyindole-3-carbaldehyde.

Introduction: The Significance of Indole-3-carbaldehydes

Indole-3-carbaldehyde and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active molecules and natural products. The formyl group at the C-3 position serves as a versatile handle for further chemical modifications, including but not limited to, reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The 5-isobutoxy substituent on the indole ring enhances its lipophilicity and can modulate the biological activity of the final compound, making 5-isobutoxyindole-3-carbaldehyde a sought-after intermediate in medicinal chemistry.

The Vilsmeier-Haack reaction offers a direct and efficient route to these aldehydes from the corresponding indoles. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

Mechanistic Insights: The Path to Formylation

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

-

Electrophilic Attack: The electron-rich indole ring, activated by the electron-donating isobutoxy group at the 5-position and the lone pair of the nitrogen atom, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C-3 position, which has the highest electron density.[7]

-

Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the indole ring, forming an iminium salt.

-

Hydrolysis: The iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final product, 5-isobutoxyindole-3-carbaldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack Reaction on 5-Isobutoxyindole.

Optimized Reaction Conditions

The success of the Vilsmeier-Haack formylation is highly dependent on the careful control of reaction parameters. For an electron-rich substrate like 5-isobutoxyindole, the reaction is generally facile. The following table summarizes the key reaction conditions.

| Parameter | Recommended Conditions | Rationale & Expert Insights |

| Vilsmeier Reagent | POCl₃ and DMF | This is the most common and cost-effective combination.[2] The purity of both reagents is crucial for high yields.[3] |

| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.2-1.5 : excess | A slight excess of POCl₃ ensures complete conversion of DMF to the Vilsmeier reagent. DMF often serves as both a reagent and a solvent.[2] |

| Solvent | DMF, Dichloromethane (DCM) | DMF is the traditional solvent and reagent. DCM can be used as a co-solvent, particularly if the starting material has limited solubility in DMF.[2][8] |

| Temperature | 0 °C to Room Temperature | The Vilsmeier reagent is typically prepared at a low temperature (0-5 °C) to control its exothermic formation.[9] The subsequent reaction with the indole can often be conducted at room temperature due to the high reactivity of the substrate.[6][10] |

| Reaction Time | 1 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. |

| Work-up | Aqueous basic solution (e.g., NaOH, NaHCO₃, NaOAc) | The reaction is quenched by the addition of water or an aqueous basic solution to hydrolyze the iminium intermediate and neutralize the acidic byproducts.[6][11] |

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the Vilsmeier-Haack formylation of 5-isobutoxyindole.

Materials and Reagents:

-

5-Isobutoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous (optional)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, place anhydrous DMF (10 volumes relative to the indole). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a solid or a thick slurry is often observed.

-

Reaction with Indole: Dissolve 5-isobutoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-6 hours, monitoring the reaction progress by TLC (a suitable eluent is typically a mixture of ethyl acetate and hexanes).

-

Work-up and Extraction: Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Stir vigorously until the hydrolysis is complete and the solution becomes basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[11]

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[6] The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-isobutoxyindole-3-carbaldehyde.[11]

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of the reagent and reduced yields.[3]

-

Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the reaction.

-

Substrate Reactivity: While 5-isobutoxyindole is an activated substrate, indoles with strongly electron-withdrawing groups may require more forcing conditions (e.g., higher temperatures or longer reaction times).[10]

-

Side Reactions: In some cases, side reactions such as the formation of bis(indolyl)methanes can occur, especially if the reaction is not properly controlled.[12] Careful monitoring and purification are essential. The Vilsmeier reagent can also act as a dehydrating or cyclizing agent with certain substrates.[1]

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of 5-isobutoxyindole-3-carbaldehyde. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation in a laboratory setting.

References

- Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).

- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.).

- Vilsmeier–Haack reaction - Wikipedia. (n.d.).

- Vilsmeier-Haack Reaction Technical Support Center - Benchchem. (n.d.).

- Vilsmeier-Haack Reaction | NROChemistry. (n.d.).

- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).

- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022, April 20).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.).

- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).

- 3 - Organic Syntheses Procedure. (n.d.).

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier haack reaction | PPTX [slideshare.net]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Microwave-assisted synthesis involving 5-(2-methylpropoxy)-1H-indole

Application Note: Microwave-Assisted Synthesis and C-3 Functionalization of 5-(2-methylpropoxy)-1H-indole

Executive Summary

This technical guide details the high-efficiency synthesis of 5-(2-methylpropoxy)-1H-indole (also known as 5-isobutoxyindole) and its subsequent downstream functionalization via the Mannich reaction. Utilizing microwave (MW) irradiation, this protocol overcomes the kinetic sluggishness often associated with alkylating sterically hindered primary halides (isobutyl) and accelerates C-3 electrophilic substitution.

Target Audience: Medicinal chemists and process development scientists focusing on indole-based GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors where lipophilic ether side chains are critical for blood-brain barrier (BBB) permeability.

Introduction: The Microwave Advantage

The synthesis of 5-alkoxyindoles is traditionally achieved via the Williamson ether synthesis using conductive heating (oil baths). However, the reaction between 5-hydroxyindole and 1-bromo-2-methylpropane (isobutyl bromide) is kinetically impeded by the

Mechanism of Action: Microwave irradiation utilizes dielectric heating , primarily through two mechanisms:[1]

-

Dipolar Polarization: Polar solvent molecules (e.g., DMF, Acetonitrile) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.[1]

-

Ionic Conduction: Dissolved ions (from bases like

) oscillate in the field, colliding with solvent molecules and generating heat.

This "in-core" volumetric heating eliminates the thermal gradients of conductive heating, driving the reaction to completion in minutes rather than hours.

Experimental Workflows

Protocol A: Scaffold Synthesis (O-Alkylation)

Objective: Synthesis of 5-(2-methylpropoxy)-1H-indole from 5-hydroxyindole.

Reagents:

-

Substrate: 5-Hydroxyindole (1.0 equiv, 2.0 mmol)

-

Electrophile: 1-Bromo-2-methylpropane (1.2 equiv, 2.4 mmol)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv, 4.0 mmol) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous, 4 mL)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), charge 5-hydroxyindole (266 mg) and anhydrous

(552 mg). -

Solvation: Add 4 mL of DMF. Add a magnetic stir bar.[2]

-

Addition: Add 1-bromo-2-methylpropane (260

L) via syringe. Cap the vial with a PTFE-lined septum. -

Irradiation: Place in the microwave reactor (single-mode cavity recommended).

-

Mode: Dynamic (Temperature Control)

-

Set Point: 120°C

-

Hold Time: 15 minutes

-

Stirring: High

-

Max Power: 150 W (to prevent overshoot)

-

-

Workup: Cool to room temperature (compressed air cooling). Pour mixture into 20 mL ice water. Extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Expected Yield: 85–92% (vs. 60% thermal).

Protocol B: Downstream Functionalization (Mannich Reaction)

Objective: Synthesis of 3-((morpholin-4-yl)methyl)-5-(2-methylpropoxy)-1H-indole (Gramine analog).